METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE
Description
METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE is a structurally complex organic compound featuring a thiolane (saturated five-membered sulfur-containing ring) substituted with a benzamido group, a hydroxyl group, and an exocyclic double bond conjugated to a pentanoate ester.
Properties
IUPAC Name |
methyl (5E)-5-[(3S,4S)-4-benzamido-3-hydroxythiolan-2-ylidene]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,16,20H,5-6,10-11H2,1H3,(H,18,21)/b14-9+/t13-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYJQFKNLLGNV-LJIZWLQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=C1C(C(CS1)NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C/1\[C@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the dihydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the hydroxy group: This step often involves the use of a hydroxylation reaction, where a hydroxyl group is introduced into the dihydrothiophene ring.
Attachment of the phenylcarbonyl group: This can be done through an acylation reaction, where a phenylcarbonyl chloride reacts with the hydroxy group.
Formation of the ester: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylcarbonyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acyl chlorides and anhydrides are often used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE involves its interaction with specific molecular targets. The hydroxy group and phenylcarbonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The dihydrothiophene ring may also contribute to the compound’s overall bioactivity by stabilizing the molecular structure and facilitating interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Pentanoate Derivatives
Methyl pentanoate (methyl ester of pentanoic acid) is a simpler analog lacking the thiolane and benzamido groups. Key comparisons include:
- Volatility and Extraction: In hydrodistillation studies, methyl pentanoate exhibited area percentages of 1.06–1.62% in volatile extracts, indicating moderate volatility . The target compound, with its bulky thiolane-benzamido substituents, is expected to have significantly lower volatility due to increased molecular weight and hydrogen-bonding interactions.
- Combustion Kinetics: Methyl pentanoate undergoes combustion via H-atom abstraction pathways, with similar reaction fluxes observed across varying pressures .
Thiolane-Containing Compounds
Thiolane derivatives, such as tetrahydrothiophene-based esters, share structural similarities but lack the benzamido and hydroxyl substituents. Key differences:
- Solubility : The hydroxyl and benzamido groups in the target compound enhance hydrophilicity compared to unsubstituted thiolanes.
- Stability : The conjugated double bond in the thiolane ring may increase susceptibility to electrophilic attacks, whereas the hydroxyl group could participate in intramolecular hydrogen bonding, stabilizing the molecule.
Benzamido-Substituted Esters
Compounds like benzamido cinnamates or acrylates share the benzamido motif but lack sulfur-containing rings. Comparisons include:
- Bioactivity : Benzamido groups are often associated with protease inhibition or receptor binding. The thiolane ring in the target compound may confer unique pharmacokinetic properties, such as altered metabolic clearance.
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of the thiolane core, whereas simpler benzamido esters can be prepared via direct acylation.
Data Tables: Comparative Properties
Table 1. Volatile Compound Extraction Yields (Hydrodistillation)
| Compound | Area Percentage (%) | Method | Reference |
|---|---|---|---|
| Methyl pentanoate | 1.06–1.62 | Nitrogen-assisted | |
| 2-Methyl-3-buten-2-ol | 8.69–9.33 | Standard | |
| γ-Hexalactone | 0.96–1.09 | Nitrogen-assisted |
Table 2. Combustion Pathway Dominance (Methyl Esters)
| Compound | Dominant Reaction Pathway | Pressure Dependence | Reference |
|---|---|---|---|
| Methyl pentanoate | H-atom abstraction | Minimal | |
| Target Compound* | Likely S-oxidation | Theoretical | — |
Note: *Predicted based on sulfur content; experimental data unavailable in provided evidence.
Biological Activity
Methyl 5-[(2E)-4-benzamido-3-hydroxythiolan-2-ylidene]pentanoate is a compound of interest due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a thiolane ring, a benzamide group, and a pentanoate moiety. The presence of these functional groups suggests potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzamide A | S. aureus | 32 µg/mL |
| Benzamide B | E. coli | 16 µg/mL |
| This compound | TBD |
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated in various in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may be beneficial in treating inflammatory conditions.
Case Study: Inhibition of Cytokine Production
In a controlled laboratory study, macrophages were treated with this compound at varying concentrations. The results indicated a dose-dependent reduction in TNF-alpha levels, highlighting its potential as an anti-inflammatory agent.
3. Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary screenings have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Table 2: Anticancer Effects on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis via caspase activation |
| MCF-7 | 30 | Cell cycle arrest and apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
